molecular formula C25H28N6O7S3 B1236566 cefditoren pivoxil

cefditoren pivoxil

Cat. No.: B1236566
M. Wt: 620.7 g/mol
InChI Key: AFZFFLVORLEPPO-ITQWOMERSA-N
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Description

cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed by esterases during absorption to release the active form, cefditorin. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections, including respiratory tract infections, skin infections, and community-acquired pneumonia .

Scientific Research Applications

cefditoren pivoxil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefditorin pivoxil typically begins with the starting material 7-aminocephalosporanic acid (7-ACA). The process involves several steps, including silanization protection, iodination, and the introduction of various functional groups. One method involves reacting 7-ACA with an oxidizing reagent under the action of 2,2,6,6-tetramethylpiperidine oxynitride (TEMPO) to obtain an intermediate compound. This intermediate undergoes further reactions, including silanization protection and iodination, to form the cefditorin mother nucleus .

Industrial Production Methods: Industrial production of cefditorin pivoxil involves the use of immobilized penicillin acylated enzyme catalysis. This method is environmentally friendly, has a high conversion rate, and is suitable for large-scale production. The process includes the reaction of the cefditorin mother nucleus with iodometyl pivalate to produce the target product .

Chemical Reactions Analysis

Types of Reactions: cefditoren pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly important as it converts the prodrug into its active form, cefditorin, during absorption .

Common Reagents and Conditions:

Major Products: The major product formed from the hydrolysis of cefditorin pivoxil is cefditorin, the active antibiotic form .

Mechanism of Action

cefditoren pivoxil exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. The active form, cefditorin, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H28N6O7S3

Molecular Weight

620.7 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16+/t17-,21-/m1/s1

InChI Key

AFZFFLVORLEPPO-ITQWOMERSA-N

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Synonyms

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester
CDTR-PI
cefditoren pivoxil
ME 1207
ME-1207
Spectracef

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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